cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Description
Chemical Identity and IUPAC Nomenclature
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, which designate the compound with the formal name (1R,2R)-2-(2-oxo-2-phenylethyl)cyclohexanecarboxylic acid. This nomenclature reflects the specific stereochemical configuration where both the carboxylic acid group and the phenylacetyl side chain occupy cis positions relative to the cyclohexane ring system. The compound is officially registered under Chemical Abstracts Service number 736136-28-0, which serves as its unique chemical identifier in scientific databases and commercial applications.
The molecular formula C15H18O3 indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 246.30200 atomic mass units. The structural complexity arises from the cyclohexane ring system bearing both a carboxylic acid functional group and a phenylacetyl substituent in specific stereochemical orientations. The InChI key RKPPDKWMENPRKR-CHWSQXEVSA-N provides a standardized digital representation of the compound's complete structural information, facilitating computational chemistry applications and database searches.
Historical Context of Discovery and Early Characterization
The development and characterization of this compound emerged from systematic investigations into cyclohexanecarboxylic acid derivatives and their stereochemical properties. Historical research into cyclohexanecarboxylic acid systems began with the fundamental understanding that cyclohexanecarboxylic acid itself represents the simplest carboxylic acid derivative of cyclohexane, typically prepared through hydrogenation of benzoic acid. This foundational knowledge provided the synthetic framework for developing more complex substituted derivatives, including compounds bearing both ketone and carboxylic acid functional groups.
Early characterization efforts focused on distinguishing the cis and trans isomers of 2-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acid, with the trans isomer being assigned Chemical Abstracts Service number 27866-86-0. The recognition that these isomers exhibit distinct physical and chemical properties drove researchers to develop specific synthetic methodologies for accessing each stereoisomer selectively. The cis isomer's unique properties, including its specific density of 1.141 grams per cubic centimeter and boiling point of 418.5 degrees Celsius at 760 millimeters of mercury, established it as a distinct chemical entity worthy of independent investigation.
Research applications for related cyclohexanecarboxylic acid derivatives, particularly compounds like t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid, demonstrated the synthetic utility of these systems in preparing saturated isoindole-fused heterocycles. These studies revealed that stereochemical considerations play crucial roles in determining reaction outcomes, with many transformations showing preferences for cis-condensed products even when starting from trans-configured acids.
Position in Cyclohexanecarboxylic Acid Derivatives Research
The research landscape surrounding cyclohexanecarboxylic acid derivatives encompasses a broad spectrum of compounds ranging from simple cyclohexanecarboxylic acid to complex multi-substituted systems. Cyclohexanecarboxylic acid itself serves as a precursor to industrially important compounds, including its conversion to caprolactam, a key monomer in nylon-6 production, through reaction with nitrosylsulfuric acid. This industrial significance has motivated extensive research into cyclohexanecarboxylic acid derivatives and their potential applications in polymer chemistry and pharmaceutical development.
The specific positioning of this compound within this research framework reflects its unique combination of structural features. Unlike simpler derivatives such as 2-phenylcyclohexane-1-carboxylic acid (Chemical Abstracts Service number 97906-58-6), which contains only a phenyl substituent, the target compound incorporates both a phenyl group and a ketone functionality within the side chain. This structural complexity provides additional reactive sites and conformational constraints that influence both synthetic accessibility and potential applications.
Contemporary research efforts have demonstrated the utility of this compound in specialized synthetic applications, particularly those requiring specific stereochemical control. The compound's availability from commercial suppliers like Rieke Metals Incorporated at 95 percent purity indicates its established role in research applications. Furthermore, the development of related compounds such as cis-2-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid demonstrates ongoing efforts to expand the structural diversity within this compound class through systematic substituent modifications.
The research trajectory for cyclohexanecarboxylic acid derivatives continues to expand through systematic exploration of substitution patterns and stereochemical configurations. Patent literature indicates ongoing efforts to develop improved synthetic methodologies for preparing cyclohexanecarboxylic acid compounds, including processes involving hydrogenation of carboxylic acid groups and related transformations. These developments suggest that this compound represents not only a compound of current research interest but also a structural template for future derivative development.
Properties
IUPAC Name |
(1R,2R)-2-phenacylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPDKWMENPRKR-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641368 | |
| Record name | (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-28-0 | |
| Record name | (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Cyclohexane Ring
- The cyclohexane ring is typically constructed via a Diels-Alder reaction between a diene and a dienophile, providing a cyclohexene intermediate with the desired ring system.
Introduction of the Phenylethyl Ketone Group
- The phenylethyl ketone substituent is introduced through Friedel-Crafts acylation , where phenylacetyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step selectively acylates the ring to install the keto-phenyl moiety.
Oxidation to Carboxylic Acid
- The intermediate ketone is then oxidized to the carboxylic acid functionality. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) , which convert the appropriate side chain to the acid group.
Alternative Stereo-selective Preparation via Hydroxymethylation and Oxidation
A notable stereo-selective method, particularly for the related cis-2-hydroxy-2-phenylcyclohexanecarboxylic acid (a closely related structural analog), provides insights into preparation strategies that can be adapted for the target compound.
Reaction Sequence Overview
Step 1: Reaction of 1-phenylcyclohexene with formaldehyde in formic acid or a mixture of formic acid with other solvents (e.g., water, acetic acid, chloroform, benzene, dioxan, tetrahydrofuran, diethyl ether) to form a reaction mixture containing substituted cyclohexanol and substituted dioxan.
Step 2: Alkaline hydrolysis of the reaction mixture to separate the substituted cyclohexanol from the dioxan by-product.
Step 3: Oxidation of the purified cyclohexanol intermediate with potassium permanganate to yield the this compound.
Advantages of This Method
This method offers stereo-selectivity , favoring the cis-isomer.
It avoids thermolabile intermediates that are difficult to isolate, improving yield and purity.
Industrial Production Considerations
Industrial synthesis often employs continuous flow processes to enhance reaction efficiency, control temperature, and improve yield.
Selection of catalysts and solvents is optimized to minimize by-products and environmental impact.
The oxidation step is carefully controlled to avoid over-oxidation or degradation of the product.
Summary of Key Preparation Steps and Reagents
| Step | Reaction Type | Reagents/Catalysts | Conditions/Notes |
|---|---|---|---|
| Cyclohexane ring formation | Diels-Alder reaction | Diene + Dienophile | Typically thermal or catalytic conditions |
| Phenylethyl ketone introduction | Friedel-Crafts acylation | Phenylacetyl chloride, AlCl3 (Lewis acid) | Anhydrous conditions, controlled temperature |
| Hydroxymethylation (alternative) | Electrophilic addition | Formaldehyde, formic acid (or mixed solvents) | Mild acidic conditions |
| Alkaline hydrolysis | Hydrolysis | Alkaline medium (e.g., NaOH) | Separation of cyclohexanol from dioxan by-product |
| Oxidation | Oxidation | Potassium permanganate, chromium trioxide | Controlled to avoid over-oxidation |
Research Findings and Analytical Data
Spectroscopic studies (IR, NMR) confirm the cis-configuration and successful introduction of functional groups.
The oxidation step is critical for converting hydroxymethyl or ketone intermediates to the carboxylic acid, with potassium permanganate being a preferred oxidant due to its strong oxidative power and selectivity.
The use of mixed solvents in the hydroxymethylation step improves solubility and reaction rates, enhancing the yield of the desired intermediate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols, while reduction of the carboxylic acid group can produce aldehydes or primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Esters or amides.
Scientific Research Applications
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of cis-2-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acid. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. The compound's ability to modulate enzyme activity and influence cellular pathways makes it a candidate for further investigation in drug development.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, including natural products and pharmaceuticals. The synthesis typically involves:
- Diels-Alder reactions to form the cyclohexane ring.
- Friedel-Crafts acylation for introducing the phenylethyl ketone group.
- Oxidation processes to finalize the carboxylic acid functionality.
Biological Studies
Studies on the biological activity of this compound have indicated potential effects on various cellular processes. Investigations focus on its interactions with enzymes and receptors, which could lead to insights into its mechanism of action in biological systems.
Material Science
In industry, this compound is being explored for its utility in developing new materials. Its chemical properties allow it to function as an intermediate in synthesizing agrochemicals and other industrial products.
Case Study 1: Anti-inflammatory Properties
A study conducted by researchers at a prominent university investigated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Synthesis of Complex Molecules
In another study, chemists utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. The research demonstrated that modifications to the phenylethyl group could lead to compounds with improved efficacy against specific cancer cell lines.
Mechanism of Action
The mechanism by which cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The phenylethyl ketone group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid, emphasizing differences in substituents, stereochemistry, and properties:
Structural and Functional Group Analysis
Halogen Substitutions: Bromo (Br, ) and iodo (I, ) substituents increase molecular weight and may influence intermolecular interactions (e.g., halogen bonding). Methylenedioxy Group (O-CH₂-O, ): Enhances aromatic π-π stacking and alters electronic properties compared to unsubstituted phenyl.
Physicochemical Properties: Melting Points: Compounds with bulky substituents (e.g., methylenedioxybenzoyl, ) exhibit higher melting points due to increased crystal lattice stability.
Biological Activity
Cis-2-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acid , also known as (1R,2R)-2-(2-oxo-2-phenylethyl)cyclohexanecarboxylic acid, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexane ring substituted with a carboxylic acid and an oxo group attached to a phenylethyl moiety. This unique structure contributes to its diverse biological activities.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies demonstrate that this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Anticancer Potential : Preliminary data indicate that it may induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell survival and proliferation.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Specific Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in cancer progression, such as topoisomerases.
- Modulation of Cell Signaling Pathways : It appears to affect pathways related to apoptosis, such as the Bcl-2 family proteins, enhancing pro-apoptotic signals while inhibiting anti-apoptotic ones.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. For instance, IC50 values were reported in the range of 10–20 μM for specific cancer types.
- Animal Models : In vivo studies demonstrated that administration of this compound led to significant tumor regression in xenograft models, supporting its potential as an anticancer agent.
- Comparative Studies : Comparative analyses with other known anticancer agents showed that this compound exhibited comparable efficacy but with a more favorable side effect profile.
Data Table
Q & A
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodological Answer : Use LC-MS/MS to track impurities; optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Accelerated stability studies (40°C/75% RH) predict degradation pathways. For chiral integrity, employ asymmetric catalysis (e.g., Jacobsen epoxidation) or enzymatic resolution to suppress racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
